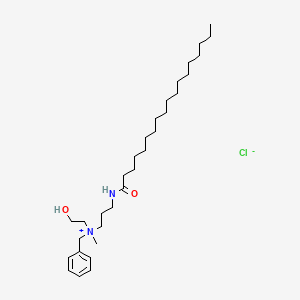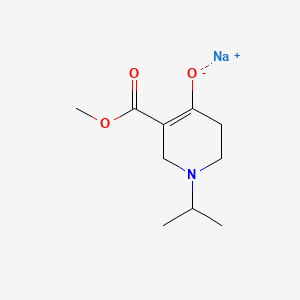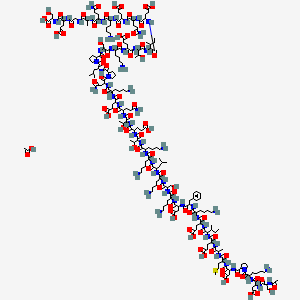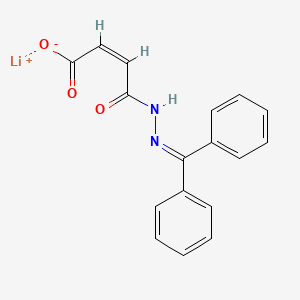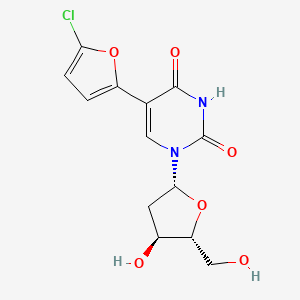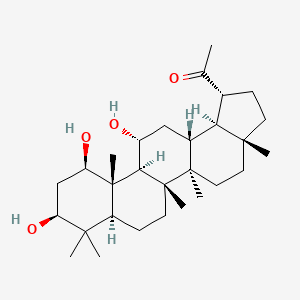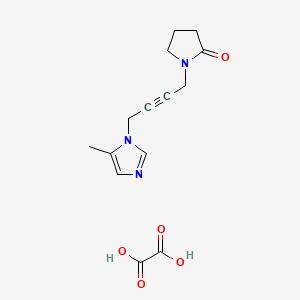
Benserazide, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benserazide, ®- is a peripherally acting aromatic L-amino acid decarboxylase inhibitor. It is primarily used in combination with levodopa for the treatment of Parkinson’s disease and restless leg syndrome. Benserazide is unable to cross the blood-brain barrier, which allows it to inhibit the decarboxylation of levodopa to dopamine outside the brain, thereby increasing the availability of levodopa to the central nervous system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benserazide can be synthesized through the condensation of 2,3,4-trihydroxybenzaldehyde with serine hydrazide. The reaction typically involves the use of a suitable solvent such as ethanol or methanol and is carried out under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of benserazide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as chromatography. The reaction conditions are carefully controlled to ensure consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benserazide undergoes various chemical reactions, including:
Oxidation: Benserazide can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert benserazide to its corresponding amines.
Substitution: Benserazide can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted benserazide derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benserazide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying decarboxylase inhibitors.
Biology: Studied for its effects on enzyme inhibition and metabolic pathways.
Medicine: Primarily used in combination with levodopa for treating Parkinson’s disease and restless leg syndrome. .
Industry: Used in the pharmaceutical industry for the production of combination drugs with levodopa.
Wirkmechanismus
Benserazide inhibits the enzyme aromatic L-amino acid decarboxylase, preventing the conversion of levodopa to dopamine outside the brain. This increases the availability of levodopa to the central nervous system, where it can be converted to dopamine, thereby alleviating the symptoms of Parkinson’s disease. The inhibition is specific to peripheral tissues as benserazide cannot cross the blood-brain barrier .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbidopa: Another decarboxylase inhibitor used in combination with levodopa for treating Parkinson’s disease.
Methyldopa: Used as an antihypertensive agent and also inhibits aromatic L-amino acid decarboxylase.
Uniqueness
Benserazide is unique in its inability to cross the blood-brain barrier, which makes it particularly effective in increasing the peripheral availability of levodopa without affecting central dopamine levels. This reduces the peripheral side effects associated with levodopa therapy .
Eigenschaften
CAS-Nummer |
212579-80-1 |
|---|---|
Molekularformel |
C10H15N3O5 |
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
(2R)-2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide |
InChI |
InChI=1S/C10H15N3O5/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16/h1-2,6,12,14-17H,3-4,11H2,(H,13,18)/t6-/m1/s1 |
InChI-Schlüssel |
BNQDCRGUHNALGH-ZCFIWIBFSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1CNNC(=O)[C@@H](CO)N)O)O)O |
Kanonische SMILES |
C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



